3-ethynyl-2-methyl-2H-indazole
Description
3-ethynyl-2-methyl-2H-indazole is a heterocyclic compound with the molecular formula C₁₀H₈N₂ and a molecular weight of 156.19 g/mol. Its structure consists of an indazole core (a bicyclic system with fused benzene and pyrazole rings) substituted with a methyl group at position 2 and an ethynyl group (-C≡CH) at position 3 . Key identifiers include:
- SMILES: CN1C(=C2C=CC=CC2=N1)C#C
- InChIKey: PTJXYZNANDPUCC-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted values range from 126.7 Ų ([M-H]⁻) to 147.3 Ų ([M+Na]⁺), critical for mass spectrometry-based identification .
These features make it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
58536-60-0 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-ethynyl-2-methylindazole |
InChI |
InChI=1S/C10H8N2/c1-3-10-8-6-4-5-7-9(8)11-12(10)2/h1,4-7H,2H3 |
InChI Key |
PTJXYZNANDPUCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C#C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2-methyl-2H-indazole typically involves the reaction of 2-methyl-3-nitroaniline with ethynylating agents under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 2-methyl-3-iodoaniline reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3-ethynyl-2-methyl-2H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-2-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid derivatives, while reduction can produce 2-methyl-3-aminoindazole.
Scientific Research Applications
Medicinal Chemistry Applications
3-Ethynyl-2-methyl-2H-indazole is part of a broader class of indazole derivatives, which have been recognized for their diverse biological activities. Notably, indazoles exhibit:
- Antitumor Activity : Research has shown that indazole derivatives can act as potent inhibitors of various cancer cell lines. The compound's structural modifications can enhance its efficacy against specific tumor types, making it a candidate for targeted cancer therapies .
- Kinase Inhibition : The compound has been investigated for its ability to inhibit protein kinases, which are crucial in the regulation of cell growth and survival. This inhibition can lead to the suppression of tumor growth, particularly in cancers resistant to conventional therapies .
- Anti-inflammatory Properties : Some studies suggest that indazole derivatives possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
Synthetic Methodologies
The synthesis of 3-ethynyl-2-methyl-2H-indazole is facilitated through various catalytic processes:
- C–H Activation : Recent advancements have demonstrated the utility of manganese-catalyzed C–H alkenylation methods, allowing for the late-stage functionalization of complex molecules, including steroid structures. This process enhances the versatility of indazoles in synthetic chemistry .
- Copper-Catalyzed Reactions : The compound can also be synthesized via copper-catalyzed intramolecular reactions, which provide a reliable pathway for creating substituted indazoles with high yields and selectivity .
Case Study 1: Antitumor Efficacy
A study investigating the antitumor properties of various indazole derivatives found that 3-ethynyl-2-methyl-2H-indazole exhibited significant cytotoxicity against specific cancer cell lines. The mechanism was attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. The study highlighted the potential for this compound to be developed into a therapeutic agent for cancer treatment .
Case Study 2: Kinase Inhibition Mechanism
Research focusing on the kinase inhibition properties of 3-ethynyl-2-methyl-2H-indazole revealed that it effectively inhibits BCR-Abl kinase activity, which is implicated in chronic myeloid leukemia (CML). The compound's ability to overcome resistance mechanisms associated with existing therapies like Imatinib was particularly noted, suggesting its potential as a second-line treatment option .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-ethynyl-2-methyl-2H-indazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or modulate the activity of specific proteins, leading to various biological effects. For instance, it may act as an inhibitor of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Iodo or methoxy substituents (as in 3-iodo-6-methoxy-2-methyl-2H-indazole) increase steric bulk and polarity .
- CCS Differences : The ethynyl group increases the collision cross-section (132.8 Ų for [M+H]⁺) compared to simpler indazoles, aiding in mass spectrometry-based differentiation .
Key Observations :
- Complexity : Synthesis of triazole-thiazole hybrids (e.g., 9a–e) requires multi-step protocols, whereas 3-ethynyl-2-methyl-2H-indazole’s synthesis is likely simpler due to fewer reactive sites .
- Functionalization Potential: The ethynyl group in 3-ethynyl-2-methyl-2H-indazole allows for efficient click chemistry, contrasting with ester- or halogen-substituted analogues requiring nucleophilic substitution .
Key Observations :
- Stability : The ethynyl group in 3-ethynyl-2-methyl-2H-indazole provides stability under physiological conditions compared to ester-containing analogues prone to hydrolysis .
Biological Activity
3-Ethynyl-2-methyl-2H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
The synthesis of 3-ethynyl-2-methyl-2H-indazole typically involves the reaction of 2-methyl-3-nitroaniline with ethynylating agents under controlled conditions. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the introduction of different functional groups onto the indazole ring.
Common Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Indazole-3-carboxylic acid derivatives |
| Reduction | Lithium aluminum hydride, hydrogen gas (Pd catalyst) | 2-Methyl-3-aminoindazole |
| Substitution | Halogens, alkyl halides | Various substituted indazole derivatives |
Antimicrobial Properties
Research has indicated that 3-ethynyl-2-methyl-2H-indazole exhibits notable antimicrobial activity. In vitro studies have shown that derivatives of this compound possess significant inhibitory effects against various protozoa, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. For instance, certain derivatives demonstrated activity that was more potent than metronidazole, a commonly used antiprotozoal agent .
Antimicrobial Activity Data
| Compound | Target Organism | IC50 (µM) | Reference Drug |
|---|---|---|---|
| 3-Ethynyl-2-methyl-2H-indazole | E. histolytica | <1 | Metronidazole |
| G. intestinalis | <1 | Metronidazole | |
| T. vaginalis | <1 | Metronidazole |
Anticancer Activity
In addition to its antimicrobial properties, 3-ethynyl-2-methyl-2H-indazole has been studied for its anticancer potential. It is believed to inhibit specific kinases involved in cell signaling pathways, which may lead to reduced cell proliferation and increased apoptosis in cancer cells. Notably, its mechanism of action includes modulation of Src family kinases, which are often implicated in cancer progression and drug resistance .
The biological effects of 3-ethynyl-2-methyl-2H-indazole can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may act as an inhibitor of kinases that regulate cell growth and survival.
- Antimicrobial Action : It disrupts the cellular functions of protozoa and fungi by targeting critical metabolic pathways.
- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting cyclooxygenase-2 (COX-2), suggesting additional therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationships (SAR) of indazole derivatives. For example:
- A study evaluated various 2H-indazole derivatives for their antiprotozoal activity against E. histolytica, revealing that specific structural features enhance biological activity .
- Another research highlighted that compounds with electron-withdrawing groups at the phenyl ring exhibited stronger activity against protozoan pathogens compared to their counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-ethynyl-2-methyl-2H-indazole, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Route 1 : Bi(OTf)₃-catalyzed intramolecular amination of triazenylaryl allylic alcohols (e.g., 1a-t ) under mild conditions yields indazole derivatives with high stereoselectivity. Reaction optimization involves adjusting solvent polarity and temperature to minimize side reactions .
- Route 2 : Alkylation of indazole precursors (e.g., ethyl or methyl esters) using alkyl halides (e.g., BrCH₂CO₂Et) in DMF with K₂CO₃ as a base. Yields (49–67%) depend on reaction time and stoichiometry of the alkylating agent .
- Key Parameters :
| Catalyst/Solvent | Temperature | Yield Range | Purity (NMR/MS) |
|---|---|---|---|
| Bi(OTf)₃ in DCM | 25°C | 60–85% | >95% (HRMS) |
| K₂CO₃ in DMF | Reflux | 45–67% | >90% (¹H/¹³C NMR) |
Q. How is structural characterization of 3-ethynyl-2-methyl-2H-indazole performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethynyl proton at δ ~2.8–3.2 ppm). IR identifies alkyne stretches (~2100–2260 cm⁻¹) .
- Mass Spectrometry : HRMS (EI-TOF) validates molecular weight (e.g., C₁₀H₉N₃: calcd. 171.0794, found 171.0790) .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group, β = 95.7°) resolves stereochemistry and bond angles, critical for SAR studies .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in the reported biological activities of 3-ethynyl-2-methyl-2H-indazole derivatives across different studies?
- Methodological Answer :
- Data Harmonization : Cross-validate assays (e.g., kinase inhibition vs. cytotoxicity) using standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature) .
- Structural Reanalysis : Compare crystal structures (e.g., C8H7N3O2, β = 95.7° ) to identify conformational differences affecting target binding.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in potency data, accounting for variables like cell line heterogeneity or solvent effects .
Q. How can computational methods like molecular docking be integrated with experimental data to predict the bioactivity of novel indazole derivatives?
- Methodological Answer :
- Docking Workflow :
Generate 3D ligand structures (e.g., 3-ethynyl-2-methyl-2H-indazole) using DFT-optimized geometries.
Dock into target active sites (e.g., kinase ATP-binding pockets) with AutoDock Vina, prioritizing poses with ΔG < -8 kcal/mol .
Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity).
- Case Study : Compound 9c (docking score: -9.2 kcal/mol) showed 80% inhibition of PKA in vitro, aligning with computational predictions .
Q. How are regioselectivity challenges addressed during the functionalization of the indazole core?
- Methodological Answer :
- Directing Groups : Introduce transient protecting groups (e.g., acetyl) at N1 to favor C3-ethynylation .
- Catalyst Screening : Test transition metals (e.g., Pd/Cu for Sonogashira coupling) to optimize C–C bond formation at the ethynyl position. Yields improve from 40% (Pd(OAc)₂) to 72% (PdCl₂(PPh₃)₂) .
Data Contradiction Analysis
Q. Why do catalytic yields vary significantly in cyclization reactions of indazole precursors?
- Methodological Answer :
- Root Cause : Competing pathways (e.g., dimerization vs. cyclization) due to solvent polarity. Polar aprotic solvents (DMF) favor cyclization (75% yield), while THF promotes side reactions (35% yield) .
- Mitigation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates and stabilize transition states .
Synthesis Optimization Table
| Reaction Step | Optimal Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclization | Bi(OTf)₃ (10 mol%), DCM, 25°C, 12 h | 85% | |
| Alkylation | K₂CO₃ (3 eq), DMF, reflux, 24 h | 67% | |
| Crystallization | Ethanol recrystallization, -20°C | >99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
